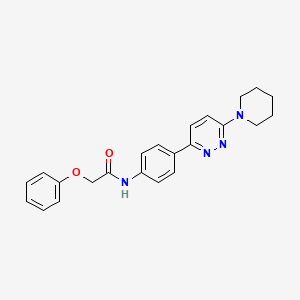
2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide” is a derivative of phenoxy acetamide . It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a phenoxy group, a pyridazin-3-yl group, and a piperidin-1-yl group . The exact structure would need to be determined through techniques such as NMR spectroscopy.Wirkmechanismus
Target of Action
Related compounds such as nonsteroidal anti-inflammatory drugs (nsaids) are known to act by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly cox enzymes, leading to the inhibition of prostaglandin production .
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway, given the potential inhibition of COX enzymes. This could lead to downstream effects such as reduced inflammation and pain, which are typical outcomes of NSAID action .
Pharmacokinetics
The molecular weight of the compound is 388471, which is within the optimal range for drug-like properties, suggesting it may have suitable absorption and distribution characteristics.
Result of Action
Based on the potential inhibition of cox enzymes, it could lead to reduced inflammation and pain .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide in lab experiments is its high purity and yield, which makes it suitable for various scientific research applications. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a safer alternative to other compounds that are used in cancer research and neuroprotection. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide, including the optimization of its synthesis method to improve its yield and purity, the investigation of its mechanism of action, and the development of new derivatives with improved solubility and efficacy. Additionally, further studies are needed to evaluate the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Synthesemethoden
The synthesis of 2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide involves a multi-step process that begins with the reaction of 2-phenol with 2-bromoacetyl chloride to yield 2-phenoxyacetamide. This intermediate is then reacted with 6-(piperidin-1-yl)pyridazin-3-amine in the presence of a palladium catalyst to produce the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal damage in vitro. Additionally, this compound has been shown to have cardioprotective effects, as it can reduce myocardial infarction size and improve cardiac function in animal models of ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
2-phenoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(17-29-20-7-3-1-4-8-20)24-19-11-9-18(10-12-19)21-13-14-22(26-25-21)27-15-5-2-6-16-27/h1,3-4,7-14H,2,5-6,15-17H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQFVYPQXXBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
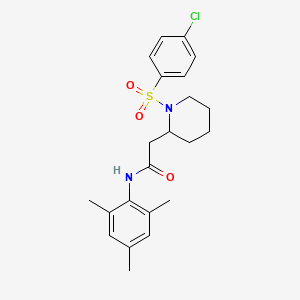
![2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2935425.png)
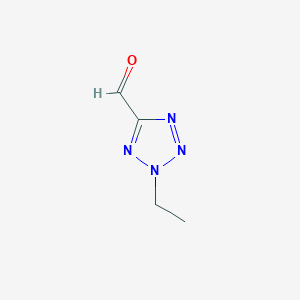
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2935427.png)
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyoxan-3-yl)ethyl]but-2-enamide](/img/structure/B2935429.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2935430.png)
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)
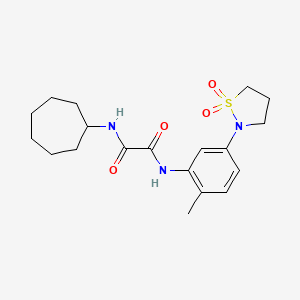
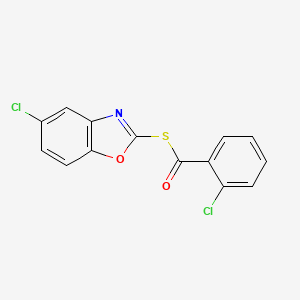
![8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2935437.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2935438.png)


![9-(2,4-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2935443.png)
